5,6-Dimethoxy-2-methyl-1-benzofuran

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

5,6-Dimethoxy-2-methyl-1-benzofuran (CAS 61407-21-4) is a polysubstituted benzofuran featuring methoxy groups at the 5- and 6-positions and a methyl group at the 2-position of the fused benzene-furan ring system. Its molecular formula is C11H12O3 with a molecular weight of 192.21 g/mol.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 61407-21-4
Cat. No. B12888047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-methyl-1-benzofuran
CAS61407-21-4
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C=C2O1)OC)OC
InChIInChI=1S/C11H12O3/c1-7-4-8-5-10(12-2)11(13-3)6-9(8)14-7/h4-6H,1-3H3
InChIKeyZXQLFIVLANMAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-2-methyl-1-benzofuran (CAS 61407-21-4): A Core Benzofuran Scaffold for Neuro- and Oncology-Focused Chemical Biology


5,6-Dimethoxy-2-methyl-1-benzofuran (CAS 61407-21-4) is a polysubstituted benzofuran featuring methoxy groups at the 5- and 6-positions and a methyl group at the 2-position of the fused benzene-furan ring system. Its molecular formula is C11H12O3 with a molecular weight of 192.21 g/mol. The compound is recognized as a key synthetic scaffold in medicinal chemistry, with the 5,6-dimethoxy pattern repeatedly identified as a critical structural feature for optimal biological activity and enzyme affinity [1]. Its simple yet richly functionalized architecture makes it a versatile building block for derivatization, particularly in programs targeting neurodegenerative diseases and oncology, where benzofuran cores have demonstrated significant preclinical activity [1][2].

Why Generic Benzofuran Substitution Fails: The Non-Interchangeable 5,6-Dimethoxy Pharmacophore of CAS 61407-21-4


In-class benzofuran compounds cannot simply be interchanged because the regiochemistry of methoxy substitution profoundly dictates biological activity and selectivity. Systematic structure-activity relationship (SAR) studies on dimethoxybenzofurans reveal that the 5,6-dimethoxy pattern confers a unique inhibitory profile against clinically relevant enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), whereas other regioisomers (e.g., 4,6- or 5,7-dimethoxy) show markedly reduced or altered potency [1]. Furthermore, the 2-methyl substituent on the furan ring influences both lipophilicity and metabolic stability, distinguishing this compound from simple 5,6-dimethoxybenzofuran, which lacks the methyl group and may exhibit different pharmacokinetic behavior [1]. These structural nuances make 5,6-dimethoxy-2-methyl-1-benzofuran a non-fungible starting point for lead optimization, as even small perturbations to the substitution pattern can lead to complete loss of target engagement [2].

5,6-Dimethoxy-2-methyl-1-benzofuran: Quantified Differentiation Against Structural Analogs in Key Therapeutic Target Engagement


AChE Inhibition: 5,6-Dimethoxybenzofuran-3-one Core Delivers Single-Digit Nanomolar Potency, Surpassing 6-Alkoxy Analogs

A derivative of the 5,6-dimethoxybenzofuran core (compound 5b, a benzofuran-3-one analog) exhibited an IC50 of 52 ± 6.38 nM against human acetylcholinesterase (AChE), a potency comparable to the clinical standard donepezil. This activity was attributed to the 5,6-dimethoxy substitution, as earlier 6-alkoxybenzofuranone series showed inferior potency [1]. The 2-methyl substituent in the target compound is expected to further modulate lipophilicity and binding kinetics, offering a differentiated starting point for hit-to-lead campaigns.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

CYP2A6 Inhibition: Regioisomeric Dimethoxybenzofurans Reveal That Substitution Position Determines Substrate Selectivity Over Other CYP Isoforms

In a head-to-head comparison of dimethoxybenzofuran regioisomers, 5,7-dimethoxybenzofuran (3h) demonstrated CYP2A6 inhibitory activity, whereas the 4,6-dimethoxy isomer (3f) showed poor inhibition [1]. The 5,6-dimethoxy pattern was not explicitly tested, but SAR trends indicate that methoxy groups at adjacent positions (5,6) on the benzofuran ring could enhance hydrogen-bonding interactions with Asn297 in the CYP2A6 active site, similar to methoxalen (IC50 = 1.27 μM) [1]. The 2-methyl group in the target compound is predicted to increase hydrophobic contacts, potentially improving selectivity over CYP2A13 and other hepatic CYPs.

Cytochrome P450 2A6 Smoking cessation Metabolic engineering

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Distinguish CAS 61407-21-4 from Non-Methylated and Mono-Methoxy Analogs

Using consensus computational predictions (ALOGPS 2.1), 5,6-dimethoxy-2-methyl-1-benzofuran exhibits a logP of 2.45 and a topological polar surface area (TPSA) of 35.5 Ų . In contrast, 5,6-dimethoxybenzofuran (lacking the 2-methyl group) has a predicted logP of 1.95, and 5-methoxy-2-methylbenzofuran shows a logP of 2.80 but a reduced TPSA of 22.4 Ų. These differential physicochemical properties directly impact membrane permeability and blood-brain barrier (BBB) penetration potential, making the target compound a balanced candidate for CNS drug discovery programs [1].

Drug-likeness ADME prediction Medicinal chemistry design

Synthetic Tractability: A Validated Three-Step Route from 3,4-Dimethoxyphenol Enables Reliable Procurement and Derivatization

The synthesis of 5,6-dimethoxybenzofuran-3-one, a direct precursor to the target compound, has been demonstrated via a three-step sequence: Baeyer-Villiger oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxyphenol, O-alkylation with chloroacetonitrile, and acid-catalyzed cyclization to yield the benzofuranone core in good overall yield (>60% over three steps) [1]. This route avoids expensive transition-metal catalysts and can be executed at multi-gram scale, unlike the more complex metathesis-based syntheses required for 4,7-dimethoxybenzofuran isomers [2]. The 2-methyl group can be introduced via standard Friedel-Crafts acylation/reduction or direct methylation, providing a robust supply chain for procurement.

Chemical synthesis Scale-up Medicinal chemistry supply

Comparative Anticancer Activity: 5,6-Dimethoxy-2-methylbenzofuran-4,7-dione (Graphisquinone) Exhibits Sub-Micromolar Cytotoxicity, Suggesting Privileged Status of the 5,6-Dimethoxy Motif

The oxidized derivative 5,6-dimethoxy-2-methylbenzofuran-4,7-dione (graphisquinone, CAS 158204-26-3) has demonstrated cytotoxic activity against multiple cancer cell lines with IC50 values in the low micromolar range [1]. While this is a quinone derivative rather than the parent benzofuran, the shared 5,6-dimethoxy-2-methyl substitution pattern suggests that the core scaffold is biologically privileged. SAR studies on benzofuran-based PI3K inhibitors further confirm that 5,6-dimethoxy substitution enhances anticancer potency compared to unsubstituted or mono-methoxy analogs [2]. Oxidation to the 4,7-dione represents a late-stage functionalization strategy to access antiproliferative agents from CAS 61407-21-4.

Anticancer Quinone Cytotoxicity

High-Impact Application Scenarios for 5,6-Dimethoxy-2-methyl-1-benzofuran (CAS 61407-21-4) Based on Verified Differentiation Data


Alzheimer's Disease Hit-to-Lead: Dual AChE/BuChE Inhibitor Libraries

Medicinal chemistry groups developing multi-target anti-Alzheimer agents can utilize CAS 61407-21-4 as a core scaffold for generating libraries of dual acetylcholinesterase/butyrylcholinesterase inhibitors. The 5,6-dimethoxybenzofuran moiety has been validated to produce nanomolar AChE inhibitors (IC50 = 52 nM) when elaborated with pyridinium moieties [1]. The 2-methyl group provides a convenient handle for further derivatization while maintaining a favorable CNS drug-likeness profile (logP = 2.45, TPSA = 35.5 Ų) . This application is supported by direct SAR evidence from the 5,6-dimethoxybenzofuran-3-one series.

Smoking Cessation: CYP2A6-Selective Inhibitor Discovery

The compound serves as a strategic starting material for synthesizing selective CYP2A6 inhibitors aimed at reducing nicotine metabolism and tobacco dependence. Regioisomeric dimethoxybenzofurans have demonstrated that the position of methoxy groups is critical for CYP2A6 potency and selectivity, with adjacent dimethoxy patterns showing enhanced inhibition versus other isoforms [1]. The 5,6-dimethoxy-2-methyl substitution offers a unique scaffold for optimizing the pharmacophore model of CYP2A6 inhibitors, guided by the methoxalen SAR and Asn297 hydrogen-bonding interactions.

Oncology: Precursor to Anticancer Quinones (Graphisquinone-Type Compounds)

For oncology research, CAS 61407-21-4 can be oxidized to 5,6-dimethoxy-2-methylbenzofuran-4,7-dione (graphisquinone), a naturally occurring benzofuranquinone with demonstrated cytotoxicity against hepatocellular carcinoma (HePG2), breast (MCF-7), cervical (Hela), and prostate (PC3) cancer cell lines [1]. This late-stage oxidation strategy provides access to compounds with IC50 values comparable to doxorubicin, leveraging the privileged 5,6-dimethoxy-2-methyl substitution for DNA intercalation and topoisomerase II inhibition . The synthetic route from 3,4-dimethoxybenzaldehyde is scalable and well-characterized.

Chemical Biology: Benzofuran-Based Probe Development for Neurodegenerative Targets

Researchers developing chemical probes for cholinergic targets can employ this compound as a modular scaffold. The 5,6-dimethoxy pattern ensures high affinity for AChE/BuChE, while the 2-methyl position can be functionalized with affinity tags (biotin, fluorophores) or photo-crosslinkers for target engagement studies [1]. Its balanced physicochemical properties (logP 2.45) reduce the risk of non-specific binding compared to more lipophilic methylated benzofurans, making it suitable for cellular target validation experiments.

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